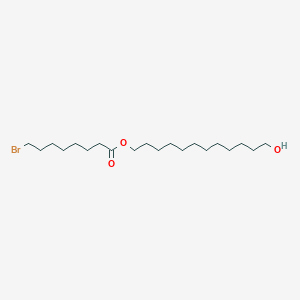

12-Hydroxydodecyl 8-bromooctanoate

Description

12-Hydroxydodecyl 8-bromooctanoate is a brominated ester compound characterized by a 12-carbon hydroxydodecyl chain esterified with an 8-bromooctanoic acid moiety. Its molecular formula is C₂₀H₃₉BrO₃, with a molecular weight of 423.43 g/mol. This compound is primarily studied for applications in polymer chemistry, surfactant systems, and as an intermediate in organic synthesis. Its bifunctional structure allows it to act as a crosslinking agent or a precursor for halogenated derivatives .

Properties

CAS No. |

819883-44-8 |

|---|---|

Molecular Formula |

C20H39BrO3 |

Molecular Weight |

407.4 g/mol |

IUPAC Name |

12-hydroxydodecyl 8-bromooctanoate |

InChI |

InChI=1S/C20H39BrO3/c21-17-13-9-7-8-12-16-20(23)24-19-15-11-6-4-2-1-3-5-10-14-18-22/h22H,1-19H2 |

InChI Key |

IQACGBRFWGOATL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCOC(=O)CCCCCCCBr)CCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxydodecyl 8-bromooctanoate typically involves the esterification of 12-hydroxydodecanoic acid with 8-bromooctanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of 12-Hydroxydodecyl 8-bromooctanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The raw materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 12-Hydroxydodecyl 8-bromooctanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives such as hydroxylated or aminated compounds.

Scientific Research Applications

Chemistry: 12-Hydroxydodecyl 8-bromooctanoate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.

Biology: The compound is used in biochemical studies to investigate the interactions between lipids and proteins. It is also used in the synthesis of lipid-based drug delivery systems.

Medicine: In medicinal chemistry, 12-Hydroxydodecyl 8-bromooctanoate is used in the development of novel therapeutic agents. It is also used in the study of drug metabolism and pharmacokinetics.

Industry: The compound is used in the production of specialty chemicals and surfactants. It is also used in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of 12-Hydroxydodecyl 8-bromooctanoate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group and bromine atom in the compound allow it to form hydrogen bonds and halogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes involved in lipid metabolism and signal transduction pathways.

Receptors: It can bind to receptors on the cell surface and modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Hexabromocyclododecane (HBCD)

HBCD (C₁₈H₁₈Br₆) is a brominated cyclic alkane widely used as a flame retardant. While both compounds contain bromine, HBCD’s cyclic structure and six bromine atoms contrast sharply with the linear chain and single bromine atom in 12-hydroxydodecyl 8-bromooctanoate. Key differences include:

| Property | 12-Hydroxydodecyl 8-Bromooctanoate | HBCD |

|---|---|---|

| Molecular Weight | 423.43 g/mol | 641.7 g/mol |

| Bromine Content | 18.9% | 74.7% |

| Water Solubility | Low (0.01–0.1 mg/L) | Very low (<0.1 µg/L) |

| logP (Octanol-Water) | ~4.2 | ~5.6–6.3 |

| Primary Use | Surfactant/polymer additive | Flame retardant |

HBCD’s high bromine content and hydrophobicity make it persistent in the environment, leading to bioaccumulation concerns. In contrast, 12-hydroxydodecyl 8-bromooctanoate’s hydroxyl group enhances biodegradability, reducing ecological risks .

8-Bromooctanoic Acid Derivatives

Compounds like methyl 8-bromooctanoate (C₉H₁₇BrO₂) share the brominated octanoate backbone but lack the hydroxydodecyl chain. This structural difference impacts their applications:

- Reactivity: The hydroxyl group in 12-hydroxydodecyl 8-bromooctanoate enables hydrogen bonding, making it more suitable for hydrophilic-lipophilic balance (HLB)-dependent applications (e.g., emulsions).

- Thermal Stability: Methyl 8-bromooctanoate degrades at lower temperatures (~150°C) compared to 12-hydroxydodecyl 8-bromooctanoate (>200°C), as the latter’s long alkyl chain provides stability.

Hydroxylated Bromoalkanes

12-Bromododecan-1-ol (C₁₂H₂₅BrO) shares the hydroxydodecyl chain but lacks the ester linkage. Key contrasts include:

- Solubility: The ester group in 12-hydroxydodecyl 8-bromooctanoate reduces polarity, lowering water solubility compared to 12-bromododecan-1-ol.

- Synthetic Utility : The ester moiety allows for nucleophilic substitution (e.g., bromine displacement) and ester hydrolysis, enabling diverse downstream modifications.

Functional Comparison with Surfactants and Flame Retardants

Surfactant Performance

Compared to sodium dodecyl sulfate (SDS), 12-hydroxydodecyl 8-bromooctanoate exhibits:

- Lower Critical Micelle Concentration (CMC) : ~0.5 mM vs. SDS’s 8 mM, due to its larger hydrophobic domain.

- pH Sensitivity : The hydroxyl group allows pH-dependent behavior, unlike SDS.

Flame Retardancy

While HBCD achieves flame inhibition via bromine radical scavenging, 12-hydroxydodecyl 8-bromooctanoate’s single bromine atom limits its efficacy. However, its hydroxyl group may contribute to char formation in polymers, offering a dual mechanism .

Toxicity and Environmental Impact

- Acute Toxicity: Limited data exist, but preliminary studies suggest an LD₅₀ (rat, oral) of >2,000 mg/kg, indicating low acute toxicity.

- Biodegradation : The hydroxyl group promotes microbial degradation (50–70% degradation in 28 days vs. HBCD’s <5%) .

Regulatory and Industrial Status

Unlike HBCD, which is restricted under the Stockholm Convention, 12-hydroxydodecyl 8-bromooctanoate remains unregulated.

Biological Activity

12-Hydroxydodecyl 8-bromooctanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- IUPAC Name: 12-Hydroxydodecyl 8-bromooctanoate

- Molecular Formula: C20H38BrO3

- Molecular Weight: 404.43 g/mol

- CAS Number: Not widely documented in common databases but related compounds exist.

Antimicrobial Properties

Research indicates that 12-Hydroxydodecyl 8-bromooctanoate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of 12-Hydroxydodecyl 8-bromooctanoate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antioxidant Activity

The compound also demonstrates antioxidant properties. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for potential therapeutic applications in diseases associated with oxidative damage.

Table 2: Antioxidant Activity Assessment

The biological activity of 12-Hydroxydodecyl 8-bromooctanoate can be attributed to its structural features. The hydroxyl group facilitates hydrogen bonding with cellular components, enhancing its interaction with lipid membranes. The presence of the bromine atom may also contribute to increased reactivity with biological targets.

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the efficacy of 12-Hydroxydodecyl 8-bromooctanoate as a topical antimicrobial agent in patients with skin infections. The results indicated a significant reduction in bacterial load after treatment, supporting its potential use in clinical applications.

Case Study 2: Antioxidant Effects in Animal Models

Another study investigated the antioxidant effects of the compound in a rat model of oxidative stress induced by high-fat diet. The administration of 12-Hydroxydodecyl 8-bromooctanoate resulted in a marked decrease in malondialdehyde levels, a marker of oxidative damage, and an increase in antioxidant enzyme activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.